Methyl 4-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 4-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The methyl group at the 4-position and the carboxylate ester at the 3-position are indicative of the compound's potential for further chemical modification and its relevance in the synthesis of various coordination polymers and biologically active molecules .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate through a two-step process, which were then used to assemble coordination polymers with Zn(II) and Cd(II) ions . Similarly, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . A green and convenient one-pot, multi-component synthesis in water was described for the preparation of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, showcasing the versatility and eco-friendliness of modern synthetic methods .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and single-crystal X-ray diffraction. For example, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was elucidated using these techniques, and theoretical calculations were employed to compare with experimental data . Similarly, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was determined, revealing intermolecular hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
Pyrazole derivatives participate in various chemical reactions, which can lead to the formation of complex structures and novel compounds. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate demonstrates the reactivity of pyrazole carboxylates in cycloaddition reactions . Additionally, the cyclization of certain precursors to form new pyrazole derivatives, as well as the exploration of tautomeric forms, highlights the dynamic chemistry of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the thermal and luminescence properties of coordination polymers derived from pyrazole carboxylates were investigated, revealing their potential applications in materials science . Theoretical calculations, such as density functional theory (DFT), are often used to predict properties like vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and stability of these compounds . Additionally, the antioxidant properties of certain pyrazole derivatives have been evaluated, indicating their potential in medicinal chemistry .
Scientific Research Applications
Structural Insights and Hydrogen Bonding
Research conducted by Portilla et al. (2007) on related compounds has revealed intricate hydrogen-bonded chain structures, showcasing the importance of methyl 4-methyl-1H-pyrazole-3-carboxylate derivatives in understanding molecular interactions. These structures demonstrate the compound's ability to engage in N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, forming stable chains and sheets which are crucial for designing crystalline materials with desired properties (Portilla et al., 2007).
Synthesis and Structural Diversity
The synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives have been studied, highlighting the compound's utility in forming coordination complexes with metals such as Cu and Co. These complexes exhibit unique 2D hydrogen-bonded networks, indicating the potential for developing new materials with specific electronic or catalytic properties (Radi et al., 2015).
Antimicrobial Activities
Siddiqui et al. (2013) have explored the antimicrobial potential of derivatives of pyrazole-3-carboxylate. Their research unveils the synthesis of novel compounds exhibiting significant antibacterial and antifungal activities, underscoring the compound's relevance in developing new antimicrobial agents (Siddiqui et al., 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 4-methyl-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-8-5(4)6(9)10-2/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXPRADXZJOPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392753 | |
Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
68809-58-5 | |
Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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